molecular formula C14H12N6O B2427054 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide CAS No. 2034386-92-8

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide

Cat. No. B2427054
CAS RN: 2034386-92-8
M. Wt: 280.291
InChI Key: UWYSKTFTYBRVQV-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Scientific Research Applications

Synthesis and Activity Studies

  • Tuberculostatic Activity and Synthesis of Derivatives : The synthesis of derivatives like N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and their subsequent activity against Mycobacterium tuberculosis were explored, revealing insights into structure-activity relationships (Bogdanowicz et al., 2012).

  • Anticancer Potential of Pt(II) Complexes : Pt(II) pyridinium amidate complexes have been synthesized and their in vitro anticancer activity studied, showing cytotoxicity in the low μM range against several cancer cell lines (Muller et al., 2016).

Structural and Bonding Properties

  • Copper(II) Complexes : Research on mixed-ligand N-(2-picolyl)picolinamidocopper(II) complexes provided insights into their electronic and bonding properties, offering potential applications in catalysis and coordination chemistry (Wu & Su, 1997).

  • Luminescence and Stability in Lanthanide Complexes : The study of europium(III) and terbium(III) complexes with 1,4,7-triazacyclononane-based pyridine containing ligands highlighted the impact of ligand substitution on luminescence and water stability, suggesting applications in sensing and imaging (Nocton et al., 2009).

Catalytic and Synthetic Applications

  • Zn(II) Complexes with Catalytic Activity : The synthesis and characterization of Zn(II) complexes with quinoline supported amidate ligands demonstrated their efficiency as catalysts in transesterification reactions, pointing towards potential industrial applications (Rehman et al., 2019).

  • Palladium-Catalyzed Intramolecular Amination : Innovative methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds at γ and δ positions of picolinamide protected amine substrates were developed, highlighting a novel approach in organic synthesis (He et al., 2012).

properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14(13-3-1-2-6-16-13)17-9-11-10-20(19-18-11)12-4-7-15-8-5-12/h1-8,10H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSKTFTYBRVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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